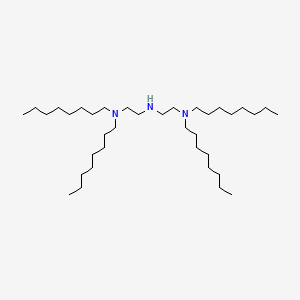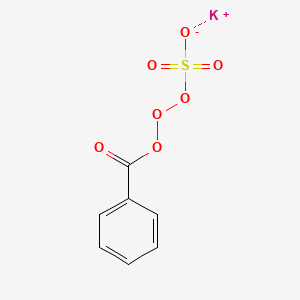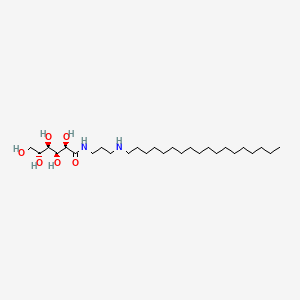
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is a unique organometallic compound that features a lead atom bonded to an isoindole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of triethyllead chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the lead compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of the lead compound.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle lead compounds. Continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The lead atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylplumbyl group can be substituted with other functional groups using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols (R-SH), amines (R-NH2).
Major Products Formed
Oxidation: Lead oxides or lead hydroxides.
Reduction: Lead hydrides or elemental lead.
Substitution: Compounds with new functional groups replacing the triethylplumbyl group.
Aplicaciones Científicas De Investigación
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its lead atom. The lead atom can form coordination complexes with various biomolecules, affecting their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as enzyme activity or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(Triethylstannyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a tin atom instead of lead.
2-(Triethylgermyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a germanium atom instead of lead.
2-(Triethylsilyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a silicon atom instead of lead.
Uniqueness
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the lead atom, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
13560-58-2 |
|---|---|
Fórmula molecular |
C14H19NO2Pb |
Peso molecular |
440 g/mol |
Nombre IUPAC |
2-triethylplumbylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Pb/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
OOXRAMLGHFBZIZ-UHFFFAOYSA-M |
SMILES canónico |
CC[Pb](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



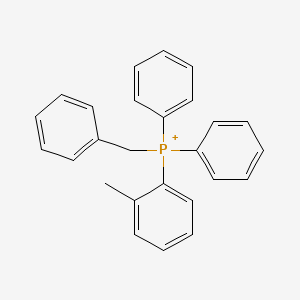

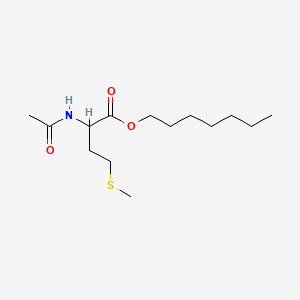
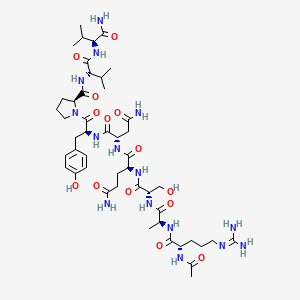


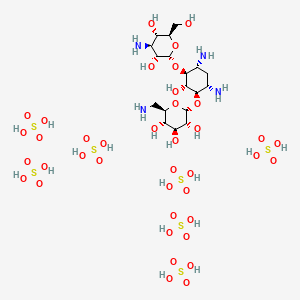
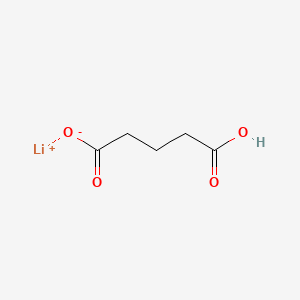
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
